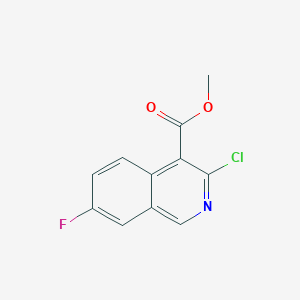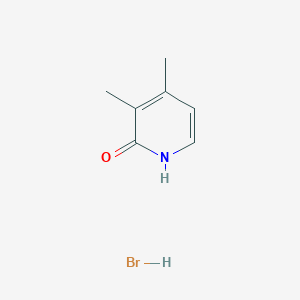
1-Butyl-5-mercaptotetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-mercaptotetrazole is a chemical compound with the molecular formula C5H10N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-5-mercaptotetrazole can be synthesized through several methods. One common approach involves the reaction of butylamine with thiocyanate, followed by cyclization with hydrazoic acid. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-5-mercaptotetrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted tetrazoles .
Aplicaciones Científicas De Investigación
1-Butyl-5-mercaptotetrazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal complexes.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the synthesis of specialty chemicals and materials, such as corrosion inhibitors and stabilizers .
Mecanismo De Acción
The mechanism of action of 1-butyl-5-mercaptotetrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfur atom plays a crucial role in binding to target molecules, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Mercapto-1-methyltetrazole: Similar in structure but with a methyl group instead of a butyl group.
1-Methyl-5-mercaptotetrazole: Another tetrazole derivative with a methyl group.
1-Butyl-1H-tetrazole-5-thiol: A closely related compound with similar chemical properties
Uniqueness
1-Butyl-5-mercaptotetrazole is unique due to its butyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
| 42770-71-8 | |
Fórmula molecular |
C5H10N4S |
Peso molecular |
158.23 g/mol |
Nombre IUPAC |
1-butyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10) |
Clave InChI |
ARIIHZKOHBHOGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=S)N=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)





![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)



